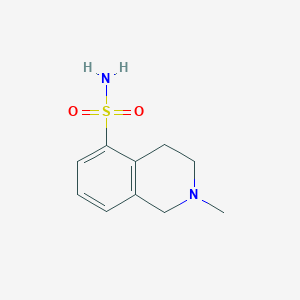
2-甲基-3,4-二氢-1H-异喹啉-5-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide” is a compound that belongs to the class of isoquinolines . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . This process generates 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
Isoquinoline moiety consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . The structure of “2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide” would be similar, with additional functional groups attached.Chemical Reactions Analysis
The chemical reactions involving isoquinoline derivatives are diverse. For instance, bromination of certain isoquinoline derivatives affords a light-orange crystalline perbromide precipitate, which rapidly decolorizes upon heating .作用机制
The mechanism of action of 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide is not fully understood. However, it has been proposed that 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide acts by inhibiting the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide has also been shown to modulate the activity of certain ion channels, such as the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects
2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide has been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory.
实验室实验的优点和局限性
2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have potential therapeutic applications. However, 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide also has some limitations. It is relatively unstable in solution and can decompose over time. In addition, 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide. One direction is to further elucidate its mechanism of action. This can be done by studying the interaction of 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide with its target enzymes and ion channels. Another direction is to explore its potential therapeutic applications. This can be done by studying the effects of 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide in animal models of various diseases. In addition, the synthesis of 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide derivatives can be explored to improve its stability and efficacy.
合成方法
2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide can be synthesized using several methods, including the reaction of 2-methyl-3,4-dihydroisoquinoline with sulfonamide, or the reaction of 2-methyl-3,4-dihydroisoquinoline with sulfuryl chloride followed by reaction with ammonia. The yield of 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide can be improved by using a catalytic amount of acid or base. The synthesized 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide can be purified using column chromatography or recrystallization.
科学研究应用
- 研究人员探索了2-甲基-3,4-二氢-1H-异喹啉-5-磺酰胺的抗肿瘤特性。 特别是,一种名为D13的化合物源于该支架,表现出有希望的抗肿瘤活性 。需要进一步研究以了解其作用机制和潜在的治疗应用。
- 该化合物的某些衍生物已显示出抗炎和镇痛活性。 例如,像(S)-N-(1-(苯并[d]噻唑-2-基氨基)-3-(1H-吲哚-2-基)-1-氧代丙烷-2-基)-N-(4-硝基苯磺酰基)苯甲酰胺和(S)-N-(苯并[d]噻唑-2-基)-1-(4-硝基苯磺酰基)吡咯烷-2-甲酰胺这样的化合物表现出与已建立的药物(如吲哚美辛和塞来昔布)相当的疗效 。这些发现表明该化合物在疼痛管理和炎症相关疾病中具有潜在的应用价值。
- 研究人员已使用2-甲基-3,4-二氢-1H-异喹啉-5-磺酰胺作为结构化数据集的一部分来构建、训练和验证预测性机器学习模型 。其在这些研究中的纳入突出了其在计算药物发现和生物信息学中的相关性。
抗肿瘤活性
抗炎和镇痛作用
预测建模和机器学习
属性
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-12-6-5-9-8(7-12)3-2-4-10(9)15(11,13)14/h2-4H,5-7H2,1H3,(H2,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRJAAVMDLBFAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2095411-24-6 |
Source


|
| Record name | 2-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

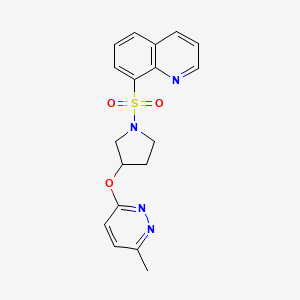
![N-[1-(Aminomethyl)cyclohexyl]aniline;dihydrochloride](/img/structure/B2382956.png)
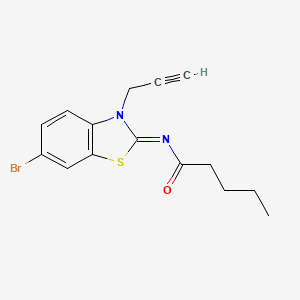
![[5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B2382961.png)
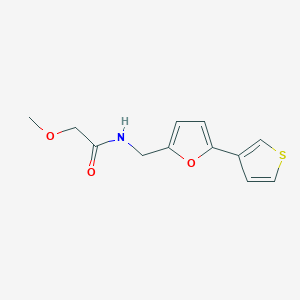

![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2382964.png)
![5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2382970.png)
![1-[(3-Nitrophenyl)methyl]pyrrolidine](/img/structure/B2382971.png)
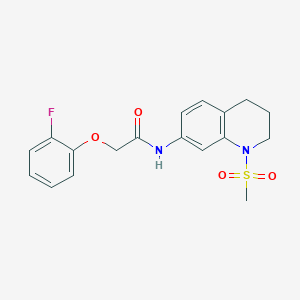
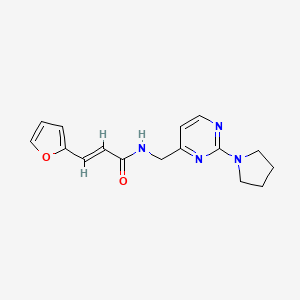
![3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide](/img/structure/B2382975.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2382976.png)
![(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid](/img/structure/B2382977.png)